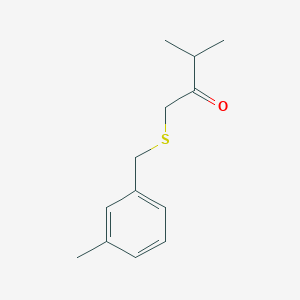

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one

Description

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is a sulfur-containing ketone with a 3-methylbenzylthio substituent at position 1 and a methyl group at position 3 of the butan-2-one backbone. This compound belongs to a class of thioethers, where the sulfur atom bridges an aromatic benzyl group and a ketone-containing aliphatic chain.

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3-methyl-1-[(3-methylphenyl)methylsulfanyl]butan-2-one |

InChI |

InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

GNZGYDZUSCKYOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thioether group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted thioethers.

Scientific Research Applications

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of adducts with proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

- Backbone Flexibility: The target compound and ’s benzimidazole derivative share a butan-2-one backbone, but ’s analog has a butan-1-one structure, shifting the ketone position and altering electronic effects.

Substituent Effects :

- Aromatic vs. Heterocyclic Thio Groups : The 3-methylbenzylthio group in the target compound may confer greater steric bulk and lipophilicity compared to the thiophen-2-yl group in . Benzimidazole-thio substituents () introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions .

- Methoxy Modifications : ’s compound includes methoxy groups on aromatic rings, which can enhance solubility and metabolic stability .

Biological Activity

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one, a thioether compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a thioether linkage, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with thioether functionalities exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar thioether compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways.

| Compound | Target Organisms | Mechanism of Action |

|---|---|---|

| This compound | S. aureus, E. coli | Inhibition of cell wall synthesis |

| Related Thioether Compounds | Mycobacterium tuberculosis | Disruption of metabolic pathways |

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress.

Case Studies

- Study on Anticancer Properties : A study focused on the effects of various thioether compounds, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .

- Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of several thioether derivatives, this compound displayed moderate activity against gram-positive bacteria. The study suggested that structural modifications could enhance its antimicrobial potency .

The biological activity of this compound is thought to involve:

- Reactive Oxygen Species Generation : Inducing oxidative stress in target cells.

- Cell Membrane Disruption : Affecting permeability and leading to cell lysis.

- Interference with Metabolic Pathways : Particularly in microbial organisms, disrupting essential metabolic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.